molecular formula C10H14N2O2S B3168374 1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro- CAS No. 927996-82-5

1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-

Cat. No. B3168374
CAS RN: 927996-82-5
M. Wt: 226.3 g/mol
InChI Key: VSBZVFRUSHGUEP-UHFFFAOYSA-N
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Description

1H-Indol-5-amine, also known as 5-aminoindole, is an indolamine carrying an amino group at position 5 . It is a derivative of indole, which is a heterocyclic compound that is widely distributed in nature and exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives often starts from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Some new indole derivatives were synthesized using 1H-indol-5-ylamine as a starting material, then allowed to convert to diazonium salt, which was used for the synthesis of new azo dyes .


Molecular Structure Analysis

The molecular structure of 1H-Indol-5-amine consists of an indole ring system with an amino group at position 5 . The molecular formula is C8H8N2 .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction of diazonium salt with acetyl acetone afforded hydrazine, which was reacting with active methylene compounds to give pyridazine derivatives .

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-1H-indol-5-amine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .

properties

IUPAC Name

1-ethylsulfonyl-2,3-dihydroindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBZVFRUSHGUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-
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1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-
Reactant of Route 4
1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-
Reactant of Route 5
1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-
Reactant of Route 6
1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-

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